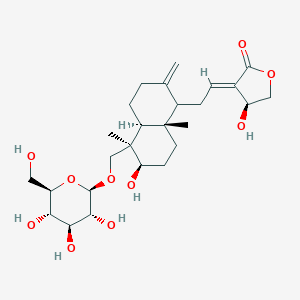

Andrographoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Anti-Inflammatory Mechanisms of Andrographolide

Introduction and Chemical Background

Andrographolide is a labdane diterpenoid lactone and the primary bioactive component isolated from the medicinal plant Andrographis paniculata (Burm.f.) Wall. ex Nees [1] [2]. With a molecular formula of C₂₀H₃₀O₅ and molecular weight of 350.45 g/mol, this bicyclic diterpenoid lactone is characterized by its extremely bitter taste and multiple functional groups, including hydroxyl groups and α,β-unsaturated γ-lactone and exocyclic double bonds that contribute to its biological activity [3] [4] [2]. Traditionally known as the "King of Bitters," Andrographis paniculata has been employed for over a millennium in traditional Chinese medicine and Ayurvedic practices for treating inflammatory conditions, infections, and various heat-related ailments [3] [4].

The plant is native to India, China, and Southeast Asia, growing as an erect annual herb reaching 30-110 cm in height, with square stems that have wings on the angles of new growth [2]. While all parts of the plant contain andrographolide, the highest concentration is found in the leaves, ranging from 0.054% to 4.686% depending on geographical location and growing conditions [1] [2]. Plants growing in moderate temperatures (25-28°C) typically exhibit higher andrographolide concentrations compared to those in cooler or warmer environments [1]. The compound was first isolated in 1951, with its full structure determined in the 1960s and confirmed later by X-ray crystallography [2].

Molecular Targets and Signaling Pathways in Inflammation

Andrographolide exhibits a multi-target mechanism of action against inflammation, primarily through modulation of key signaling pathways and transcription factors that regulate the expression of pro-inflammatory mediators. Unlike conventional NSAIDs that primarily target cyclooxygenase enzymes, andrographolide exerts its effects through broader pathway modulation, affecting multiple aspects of the inflammatory cascade simultaneously [5].

NF-κB Signaling Pathway

The NF-κB pathway represents the most extensively documented anti-inflammatory mechanism of andrographolide. Research has demonstrated that andrographolide directly inhibits NF-κB activation through several distinct molecular interactions:

Covalent modification of p50 subunit: Andrographolide covalently binds to cysteine 62 residue on the NF-κB p50 subunit, preventing its DNA binding capacity and subsequent transcriptional activation of pro-inflammatory genes [6] [7]. This specific interaction disrupts the fundamental mechanism of NF-κB-mediated inflammation.

Inhibition of IκBα phosphorylation: Andrographolide attenuates the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing nuclear translocation of the p65/p50 heterodimer [7].

Suppression of p65 phosphorylation and nuclear translocation: Multiple studies confirm that andrographolide treatment reduces phosphorylation of the p65 subunit and impedes its translocation to the nucleus, effectively blocking the expression of NF-κB-regulated genes [6] [7].

The consequences of NF-κB pathway inhibition are substantial, leading to reduced production of key pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-8, and various adhesion molecules [3] [6] [7]. This mechanism has been validated across multiple disease models, including respiratory inflammation, colitis, and cardiovascular inflammation [3] [6].

MAPK Signaling Pathway

Andrographolide demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly in response to inflammatory stimuli such as lipopolysaccharide (LPS). The compound has been shown to suppress the phosphorylation and activation of three major MAPK family members:

p38 MAPK: Inhibition of p38 phosphorylation results in decreased production of pro-inflammatory mediators and reduced inflammatory cell activation [3].

JNK (c-Jun N-terminal kinase): Attenuation of JNK signaling contributes to reduced AP-1-mediated transcription of inflammatory genes [3].

ERK (Extracellular Signal-Regulated Kinase): Suppression of ERK phosphorylation modulates cellular responses to inflammatory stimuli [3].

In experimental models of acute lung injury, andrographolide significantly alleviated inflammation through simultaneous inhibition of both MAPK and NF-κB pathways [3] [4]. This dual pathway inhibition creates a synergistic anti-inflammatory effect that enhances its therapeutic potential.

JAK-STAT Signaling Pathway

The JAK-STAT pathway represents another significant target of andrographolide, particularly in the context of immune and respiratory diseases. Research demonstrates that andrographolide:

Blocks JAK1/STAT3 activation: In ovalbumin-induced asthma models, andrographolide reduced IL-6, IL-17A, and IL-17F levels in serum and bronchoalveolar lavage fluid by inhibiting the JAK1/STAT3 pathway [3] [4] [8].

Suppresses Th17 cell differentiation: Through JAK-STAT inhibition, andrographolide modulates T-cell differentiation, reducing the production of Th17-related cytokines that drive inflammatory responses in autoimmune conditions and asthma [3] [8].

Regulates cytokine signaling: By interfering with JAK-STAT activation, andrographolide disrupts the signaling of various cytokines and growth factors that contribute to chronic inflammation [1].

This mechanism is particularly relevant for respiratory diseases like asthma and COPD, where andrographolide has shown efficacy in reducing airway inflammation and remodeling [3] [4] [8].

Additional Signaling Pathways

Beyond the primary pathways discussed above, andrographolide influences several other inflammatory signaling mechanisms:

PI3K/Akt/mTOR Pathway: Andrographolide inhibits the PI3K/Akt signaling cascade, which contributes to its anti-inflammatory effects in COPD models and restores glucocorticoid sensitivity in inflammatory cells [3] [1].

Nrf2 Antioxidant Pathway: Andrographolide activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes including heme oxygenase-1 (HO-1), glutathione reductase, and glutathione peroxidase, thereby reducing oxidative stress components of inflammation [3] [4].

TLR4/NF-κB Signaling: Andrographolide and its derivatives suppress Toll-like receptor 4 (TLR4) signaling, reducing responsiveness to bacterial LPS and subsequent NF-κB activation [7].

PPAR Signaling: In coronary heart disease models, andrographolide regulated PPAR signaling alongside NF-κB inhibition, contributing to improved endothelial function and reduced inflammation [6].

The following diagram illustrates the key molecular targets and signaling pathways through which andrographolide exerts its anti-inflammatory effects:

Andrographolide modulates multiple inflammatory pathways through key molecular targets, inhibiting pro-inflammatory mediators while activating protective antioxidant responses.

Quantitative Potency and Cellular Effects

The anti-inflammatory efficacy of andrographolide has been quantitatively established through various in vitro and in vivo studies, providing critical data for researchers evaluating its therapeutic potential. The following table summarizes key potency measurements against established inflammatory mediators:

Table 1: Quantitative Anti-inflammatory Potency of Andrographolide

| Inflammatory Mediator | Experimental Model | Potency (IC₅₀) | Comparison with NSAIDs | References |

|---|---|---|---|---|

| PGE₂ Production | LPS-induced RAW264.7 cells | 8.8 μM (95% CI: 7.4-10.4 μM) | Comparable to paracetamol (IC₅₀ = 7.73 μM) | [5] |

| NF-κB Activation | TNF-α/NF-κB luciferase reporter assay | <10 μM | Superior to most NSAIDs for NF-κB inhibition | [7] |

| IL-6 Production | LPS-induced RAW264.7 cells | Significant inhibition at 10-100 μM | Superior to diclofenac, aspirin, ibuprofen, paracetamol | [5] |

| TNF-α Production | LPS-induced RAW264.7 cells | Significant inhibition at 10-100 μM | Superior to diclofenac, aspirin, ibuprofen, paracetamol | [5] |

| Nitric Oxide Production | LPS-induced RAW264.7 cells | Significant inhibition at 10-100 μM | Superior to most tested NSAIDs | [5] |

The broad-spectrum cytokine inhibition demonstrated by andrographolide is particularly noteworthy when compared to conventional NSAIDs. In direct comparative studies, common NSAIDs such as diclofenac, aspirin, ibuprofen, and paracetamol showed weak or negligible activity against key pro-inflammatory cytokines including IL-6, TNF-α, and IFN-γ, while andrographolide exhibited potent, concentration-dependent inhibition across multiple cytokine targets [5]. This wide-spectrum activity profile suggests andrographolide may offer advantages over traditional NSAIDs for conditions driven by cytokine storms or multi-factorial inflammatory responses.

Downstream Cellular and Physiological Effects

The molecular pathway inhibition translates to measurable cellular and physiological effects:

Reduced inflammatory cell infiltration: In asthma models, andrographolide decreased total leukocytes, macrophages, lymphocytes, and neutrophils in bronchoalveolar lavage fluid [4].

Oxidative stress mitigation: Through Nrf2 pathway activation, andrographolide enhances expression of antioxidant enzymes including heme oxygenase-1, glutathione reductase, and glutathione peroxidase [3].

Macrophage polarization shift: In coronary heart disease models, andrographolide promoted transition from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotypes [6].

Endothelial protection: Andrographolide improved endothelial dysfunction in cardiovascular models by reducing adhesion molecule expression and improving vascular homeostasis [6].

The following table summarizes the key downstream effects observed in various experimental models:

Table 2: Cellular and Physiological Effects in Disease Models

| Disease Model | Key Effects | Mechanistic Insights | References |

|---|---|---|---|

| Asthma | Reduced airway inflammation, decreased eosinophil infiltration, lower IgE levels | Inhibition of NF-κB, JAK/STAT, and MAPK pathways; suppression of Th2 cytokines | [3] [4] [8] |

| COPD | Restored glucocorticoid sensitivity, reduced IL-8, IL-17A, IL-1β, TNF-α | Inhibition of PI3K/Akt pathway; increased HDAC2 activity; Nrf2 activation | [3] [4] |

| Acute Lung Injury | Attenuated neutrophil infiltration, reduced cytokine levels in BALF | Inhibition of MAPK/NF-κB pathways; suppression of AIM2 inflammasome | [3] [4] |

| Colitis | Decreased inflammation, epithelial damage, and fibrosis; improved histological scores | Blockade of IL-23/IL-17 axis; inhibition of NF-κB and MAPK pathways | [3] |

| Coronary Heart Disease | Improved endothelial function, reduced atherosclerotic lesions, improved lipid profiles | PPAR and NF-κB pathway regulation; macrophage polarization shift | [6] |

| Rheumatoid Arthritis | Reduced joint swelling and tenderness; decreased rheumatoid factor | Modulation of multiple inflammatory pathways; cytokine reduction | [2] |

Experimental Methodology

In Vitro Assessment Protocols

4.1.1 NF-κB Inhibition Assay

Objective: To evaluate andrographolide's inhibition of NF-κB signaling pathway activation.

Cell Lines: RAW264.7 murine macrophages or THP-1 human monocytic cells [5] [7].

Protocol:

- Culture cells in DMEM or RPMI-1640 with 10% FBS at 37°C, 5% CO₂ [5].

- Pre-treat cells with andrographolide (1-100 μM) or vehicle control for 2 hours [5] [7].

- Stimulate with LPS (100 ng/mL) or TNF-α (10 ng/mL) for 4-24 hours [5] [7].

- Assess NF-κB activation via:

Key Measurements: NF-κB transcriptional activity, IκBα degradation kinetics, p65 phosphorylation status, nuclear p65 localization [5] [6] [7].

4.1.2 Cytokine Production Assay

Objective: To quantify andrographolide's inhibition of pro-inflammatory cytokine production.

Cell Lines: RAW264.7 or THP-1-derived macrophages [5].

Protocol:

- Differentiate THP-1 cells with PMA (100 nM, 24 hours) if using monocytic line [5].

- Pre-treat with andrographolide (0.1-100 μM) or reference compounds for 2 hours [5].

- Stimulate with LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 18-24 hours [5].

- Collect supernatant and measure cytokines via:

Key Measurements: Concentration-dependent inhibition of cytokine production, IC₅₀ values for each cytokine [5].

4.1.3 Molecular Docking Studies

Objective: To predict binding interactions between andrographolide and inflammatory targets.

Protocol:

- Retrieve 3D structure of andrographolide from PUBCHEM database [8].

- Obtain crystal structures of target proteins (NF-κB p50, JAK1, MMP9) from PDB database [8].

- Prepare ligand and receptor files using OpenBabel and AutoDockTools [8].

- Perform molecular docking with AutoDock Vina or similar software [8].

- Analyze binding affinity (kcal/mol) and interaction patterns [8].

Key Measurements: Binding energy, binding site residues, hydrogen bonds, hydrophobic interactions [8].

In Vivo Experimental Models

4.2.1 Respiratory Inflammation Models

Asthma Model (OVA-induced):

- Sensitize BALB/c mice (6-8 weeks) with OVA (20 μg) + aluminum hydroxide gel on days 0 and 7 [8].

- Challenge with OVA aerosol (1-5%) for 30 minutes daily on days 14-20 [4] [8].

- Administer andrographolide (1-10 mg/kg) or vehicle 1 hour before challenge [4].

- Assess airway inflammation via:

ALI Model (LPS-induced):

- Administer LPS (1-5 mg/kg) intratracheally to mice [4].

- Treat with andrographolide (1-10 mg/kg) intraperitoneally before or after LPS [4].

- Evaluate lung injury via:

4.2.2 Intestinal Inflammation Model

DSS-induced Colitis:

- Administer dextran sulfate sodium (DSS, 2-5%) in drinking water for 5-7 days [3].

- Treat with andrographolide (10-50 mg/kg) orally daily [3].

- Assess colitis severity via:

Therapeutic Applications and Research Gaps

Multi-System Therapeutic Applications

The multi-target mechanism of andrographolide translates to efficacy across diverse inflammatory conditions:

Respiratory Diseases: Andrographolide demonstrates significant benefits in asthma, COPD, and acute lung injury through inhibition of NF-κB, MAPK, and JAK-STAT pathways, reducing airway inflammation and remodeling [3] [4] [8].

Gastrointestinal Inflammation: In inflammatory bowel disease models, andrographolide ameliorates colitis through blockade of the IL-23/IL-17 axis and inhibition of NF-κB and MAPK pathways [3].

Cardiovascular Inflammation: Andrographolide protects against endothelial dysfunction and inflammatory response in coronary heart disease through regulation of PPAR and NF-κB signaling pathways [6].

Articular Inflammation: Clinical studies in rheumatoid arthritis patients show andrographolide (30 mg three times daily) improves swelling, tenderness, and rheumatoid factor levels [2].

Hepatic Inflammation: Andrographolide reduces liver inflammation and fibrosis through suppression of TLR4/NF-κB and TGF-β1/Smad2 signaling pathways [3].

Current Research Gaps and Future Directions

Despite comprehensive mechanistic understanding, several research gaps remain:

Bioavailability Optimization: Native andrographolide exhibits low oral bioavailability, necessitating development of novel formulations (nanoparticles, liposomes) or prodrug strategies to enhance therapeutic potential [2].

Clinical Trial Validation: While preclinical data is robust, larger randomized controlled trials with standardized preparations are needed to establish efficacy and optimal dosing in human populations [2].

Structure-Activity Relationships: Systematic studies exploring derivatives with improved potency and selectivity could yield optimized compounds with enhanced therapeutic indices [1] [7].

Combination Therapy Potential: Research exploring synergistic effects of andrographolide with existing anti-inflammatory agents could reveal valuable therapeutic combinations [3].

Long-term Safety Profile: Although considered safe with low toxicity, comprehensive long-term safety data in chronic conditions would strengthen clinical translation [2].

The following experimental workflow illustrates a comprehensive approach to evaluating andrographolide's anti-inflammatory activity:

Comprehensive experimental workflow for evaluating andrographolide's anti-inflammatory activity, integrating computational, in vitro, and in vivo approaches.

Conclusion

Andrographolide represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of inflammatory conditions. Its ability to simultaneously modulate multiple signaling pathways including NF-κB, MAPK, JAK-STAT, and PI3K/Akt positions it uniquely compared to conventional single-target anti-inflammatory drugs. The well-established safety profile of andrographolide, combined with its broad cytokine inhibitory activity, suggests significant potential for development as a therapeutic agent, particularly for complex inflammatory conditions characterized by cytokine storms or multi-factorial inflammation.

References

- 1. Targeting signaling with pathways in cancer... andrographolide [spandidos-publications.com]

- 2. Andrographis Uses, Benefits & Dosage [drugs.com]

- 3. , a natural Andrographolide - anti agent: An Update - PMC inflammatory [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Andrographolide , a natural anti- inflammatory agent: An... [frontiersin.org]

- 5. The wide spectrum anti - inflammatory activity of andrographolide in... [journals.plos.org]

- 6. protects Andrographolide endothelial dysfunction and... against [apm.amegroups.org]

- 7. Attenuation of Innate Immunity by Andrographolide Derivatives... [nature.com]

- 8. Integration of network pharmacology and experimental validation to... [bioresourcesbioprocessing.springeropen.com]

Molecular Targets of Andrographolide in NF-κB Signaling: Mechanisms and Therapeutic Applications

Introduction to NF-κB Signaling and Andrographolide

The nuclear factor kappa B (NF-κB) signaling pathway represents a master regulatory system that controls the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival. This transcription factor exists as homo- or heterodimers composed of five subunit proteins: p105/p50 (NF-κB1), p100/p52 (NF-κB2), p65 (RelA), RelB, and c-Rel. In resting cells, NF-κB complexes remain sequestered in the cytoplasm through interaction with inhibitory I-κB proteins. Upon cellular activation by diverse stimuli (including cytokines, pathogens, or stress signals), the I-κB kinase (IKK) complex phosphorylates I-κB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind specific DNA promoter sequences and initiate transcription of target genes involved in inflammation, immunity, and cell survival [1].

Andrographolide is a biologically active labdane diterpenoid compound (molecular formula: C₂₀H₃₀O₅; molecular weight: 350.4 g/mol) isolated from the medicinal plant Andrographis paniculata Nees (Acanthaceae family). This plant has been extensively used in traditional medicine systems across Asia, including China, India, Japan, and Korea, for treating inflammatory disorders, infections, and various other ailments [2] [1]. Andrographolide constitutes the primary active component of this plant, with concentrations ranging from 0.054% to 4.686%, with leaves containing the highest concentration [2]. Contemporary pharmacological investigations have revealed that andrographolide possesses diverse therapeutic properties, including anti-inflammatory, anticancer, anti-angiogenic, antioxidant, antimalarial, antidiabetic, antiviral, and antibacterial effects [2]. Its anti-inflammatory properties are particularly noteworthy, with research demonstrating potent inhibitory effects on the NF-κB signaling pathway, earning it the description as a "regulator of the master regulator" [1].

Molecular Mechanism of Andrographolide-Mediated NF-κB Inhibition

Direct Covalent Modification of the p50 Subunit

The primary molecular mechanism through which andrographolide inhibits NF-κB signaling involves direct covalent modification of the p50 subunit. Research by Xia et al. (2004) demonstrated that andrographolide forms a covalent adduct with the reduced cysteine 62 (Cys62) residue located within the DNA-binding domain of the p50 subunit [1] [3]. This specific interaction sterically hinders the binding of NF-κB to its cognate DNA promoter sequences, thereby preventing the transcription of downstream target genes. Notably, this mechanism does not affect the upstream signaling events leading to NF-κB activation, including IκBα degradation or the nuclear translocation of p50 and p65 subunits [1]. This distinctive pharmacological action represents a unique approach to NF-κB inhibition compared to other anti-inflammatory agents that typically target upstream signaling components.

Effects on Phosphorylation and Nuclear Translocation

While the covalent modification of p50 represents the primary mechanism, additional studies suggest that andrographolide and its derivatives may influence other aspects of NF-κB signaling. Certain andrographolide derivatives (compounds 3b and 5a) have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit [4]. Other derivatives (compounds 3b, 5a, 3a, 5b, and 6b) can attenuate phosphorylation of both p65 and IκBα, indicating potential effects on kinase activity within the pathway [4]. One specific derivative (compound 6b) additionally suppresses the protein expression of the NF-κB p65 subunit itself [4]. These findings indicate that structural modifications of andrographolide can yield compounds with varying mechanisms of action within the NF-κB signaling cascade, potentially leading to differentiated therapeutic effects.

Inhibition of TLR4/NF-κB Signaling Axis

Andrographolide also demonstrates inhibitory effects on the Toll-like receptor 4 (TLR4)/NF-κB signaling axis, which represents a crucial pathway in innate immunity and inflammation. In multiple myeloma cells, andrographolide treatment resulted in downregulation of TLR4 and NF-κB protein expression, accompanied by reduced cell proliferation and increased apoptosis [5]. The significance of this pathway was confirmed through RNA interference experiments, where TLR4- or NF-κB-targeting small interfering RNA enhanced the anti-proliferative and pro-apoptotic effects of andrographolide [5]. This suggests that andrographolide's therapeutic effects in hematological malignancies may involve disruption of the TLR4/NF-κB signaling cascade at multiple levels.

Therapeutic Applications and Experimental Evidence

Cancer Therapeutics

The anticancer properties of andrographolide have been extensively investigated across various cancer types, with compelling evidence supporting its potential as a therapeutic agent, particularly through NF-κB inhibition:

Table 1: Anticancer Effects of Andrographolide via NF-κB Inhibition

| Cancer Type | Experimental Model | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Breast Cancer | MMTV-PyMT transgenic mice (spontaneous luminal-like breast cancer) | ~60% reduction in tumor growth and metastasis | Inhibition of NF-κB/miR-21-5p/PDCD4 signaling pathway; Downregulation of miR-21-5p; Upregulation of PDCD4 | [6] |

| Multiple Myeloma | OPM1 human myeloma cell line | Dose-dependent inhibition of proliferation (1-10 µM); Induction of apoptosis; Activation of caspase-9/3 | Downregulation of TLR4 and NF-κB protein expression; Enhanced effect with TLR4/NF-κB siRNA | [5] |

| Colorectal Cancer | HCT116 cell line | IC₅₀ <8 µM for proliferation inhibition | Inhibition of NF-κB signaling pathway; Additional effects on HIF-1 and JAK/STAT pathways | [2] |

| Various Cancers | Multiple cancer cell lines (breast, lung, colorectal, bladder, colon, prostate, leukemic) | Inhibition of growth, multiplication, and metastasis | Broad-spectrum anticancer effects through NF-κB pathway inhibition | [2] |

The dose-dependent response observed in multiple studies is particularly noteworthy. In multiple myeloma cells, andrographolide concentrations ranging from 1.0 to 10.0 µM resulted in progressively reduced cell proliferation and increased apoptosis, with associated activation of caspase-9 and caspase-3 executioner enzymes [5]. In breast cancer models, in vivo administration of andrographolide (5 μg/g, intraperitoneally, twice weekly for 4 weeks) significantly suppressed both tumor growth and lung metastasis in MMTV-PyMT transgenic mice [6].

Inflammatory and Vascular Diseases

Beyond oncology, andrographolide demonstrates significant efficacy in various inflammatory and vascular conditions:

Arterial Restenosis: In a murine model of arterial restenosis, andrographolide treatment resulted in approximately 60% reduction in neointimal hyperplasia [3]. The critical role of p50 in this process was confirmed through experiments with p50-deficient mice (p50⁻/⁻), where andrographolide treatment did not provide additional benefit, confirming its specificity for the p50 subunit [3]. The therapeutic effect was associated with reduced expression of NF-κB target genes, including tissue factor (TF), E-selectin, and vascular cell adhesion molecule-1 (VCAM-1), along with decreased infiltration of CD68+ macrophages into injured arterial walls [3].

Acute Lung Injury: In LPS-induced acute pulmonary inflammation models, andrographolide derivatives (particularly compound 3b) demonstrated protective effects through inhibition of p65 phosphorylation and reduction of serum pro-inflammatory cytokines and chemokines [4].

Rheumatoid Arthritis: Andrographolide imparted anti-inflammatory effects in adjuvant-induced arthritis models by suppressing NF-κB activation and the expression of key inflammatory enzymes [1]. Based on this evidence, andrographolide is currently prescribed for rheumatoid arthritis treatment in China [1].

Viral Infections: Andrographolide exhibits antiviral activity against chikungunya virus (CHIKV) and SARS-CoV-2. For CHIKV infection, it reduced viral RNA copy numbers and viral protein expression both in vitro and in vivo, while also decreasing TNF-α production responsible for severe arthritic pain in chikungunya fever [1]. For SARS-CoV-2, andrographolide inhibited virion production in human lung epithelial cells (Calu-3) with an impressive IC₅₀ of 0.034 µM, potentially through targeting non-structural proteins of the virus [2].

Andrographolide Derivatives and Structure-Activity Relationships

The exploration of andrographolide derivatives has revealed important structure-activity relationships (SAR) that inform drug development efforts:

Table 2: Andrographolide Derivatives and Their Biological Activities

| Derivative Name/Compound | Structural Modification | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide | Furoyl ester at C19 | Anticancer | IC₅₀ <8 µM against HCT116 and MCF-7 cell lines | [2] |

| 12-dithiocarbamate-14-deoxyandrographolide | Dithiocarbamate at C12, deoxy at C14 | Anticancer | Potent activity against MCF-7 and KKU-055 cancer cells | [2] |

| 3,19-analogue of 12-thioether andrographolide | Thioether at C12, modified 3,19-positions | Anticancer | Cytotoxic effect on MCF-7 human breast cancer cells | [2] |

| Compound 3b | 14β-configuration, deprotected 3,19-acetonylidene | Anti-inflammatory | Inhibition of NF-κB p65 nuclear translocation and phosphorylation; Protection against LPS-induced acute lung injury | [4] |

| Compound 5a | 14α-configuration, 19-acetylated | Anti-inflammatory | Inhibition of NF-κB p65 nuclear translocation and phosphorylation | [4] |

| AL-1 | Specific analog (structure not detailed) | Antidiabetic | Improved insulin resistance; Downregulation of NF-κB signaling; Hypoglycemic effect at 40-80 mg/kg | [4] |

The stereochemical configuration at critical positions significantly influences biological activity. For instance, 14β-compounds (e.g., 3b) generally exhibit improved NF-κB inhibitory activity compared to their 14α-counterparts (e.g., 3a) [4]. Similarly, selective acylation at specific hydroxyl groups (e.g., 19-acetylation in 5a and 5b) enhances activity compared to di-acetylated derivatives (4a and 4b) [4]. Modifications that increase structural rigidity by restricting rotation around C9-C11 and C11-C12 bonds may also influence potency by reducing competence as Michael acceptors [4].

Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition

Cell-based Reporter Assays: Utilize luciferase reporters under the control of NF-κB-responsive promoters (e.g., TNF-α/NF-κB or TLR4/NF-κB response elements) in AD-293 or HeLa cell lines. Treat cells with andrographolide or derivatives (typically 1-10 µM) for specified durations, then measure luciferase activity as a readout of NF-κB transcriptional activity [4].

Electrophoretic Mobility Shift Assay (EMSA): Assess NF-κB DNA-binding activity directly. Incubate nuclear extracts from treated cells with ³²P-labeled NF-κB oligonucleotide probes, then separate protein-DNA complexes from free probes using non-denaturing polyacrylamide gel electrophoresis. Andrographolide treatment (10 µM) shows inhibited NF-κB DNA binding without affecting nuclear translocation [1].

Western Blot Analysis: Evaluate NF-κB pathway components and target genes. Extract proteins from treated cells, separate by SDS-PAGE, transfer to membranes, and probe with antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, TLR4, or NF-κB target proteins (e.g., VCAM-1, E-selectin). In multiple myeloma cells, andrographolide (1-10 µM, 24 hours) downregulated both TLR4 and NF-κB protein expression in a dose-dependent manner [5].

Immunofluorescence Microscopy: Monitor NF-κB subcellular localization. Fix treated cells, permeabilize, and incubate with anti-p65 antibodies followed by fluorophore-conjugated secondary antibodies. Visualize using confocal microscopy. Certain andrographolide derivatives (3b, 5a) inhibit nuclear translocation of the p65 subunit following stimulation [4].

Functional Cellular Assays

Cell Viability Assays: Employ MTT or CCK-8 assays to assess proliferation. Seed cancer cells (e.g., OPM1 multiple myeloma cells at 1×10⁴/well), treat with andrographolide (1-10 µM) for 24-72 hours, then add MTT reagent. Measure formazan crystal formation spectrophotometrically at 550 nm [5].

Apoptosis Detection: Use Annexin V/propidium iodide staining and flow cytometry. Treat cells with andrographolide, harvest, then incubate with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

Caspase Activation Assays: Utilize colorimetric caspase assay kits based on cleavage of specific substrates (LEHD-pNA for caspase-9, Ac-DEVD-pNA for caspase-3). Measure cleavage product accumulation spectrophotometrically at 405 nm [5].

In Vivo Experimental Models

Arterial Restenosis Model: Employ murine carotid artery ligation model. Subject mice to arterial ligation, then administer andrographolide (typically 1-5 mg/kg/day) via intraperitoneal injection. After 4 weeks, harvest arteries for histological analysis of neointimal hyperplasia, assessing intima-to-media ratio. Andrographolide treatment results in approximately 60% reduction in neointimal formation [3].

Breast Cancer Metastasis Model: Use MMTV-PyMT transgenic mice that spontaneously develop luminal-like breast cancer with lung metastases. Administer andrographolide (5 μg/g, intraperitoneally, twice weekly) for 4 weeks. Monitor tumor volume regularly and assess metastatic burden in lungs post-sacrifice [6].

Acute Lung Injury Model: Induce pulmonary inflammation by intratracheal LPS instillation in mice. Pretreat with andrographolide or derivatives (e.g., compound 3b) intravenously or orally. Evaluate lung inflammation by histology, bronchoalveolar lavage fluid cytokine levels, and serum inflammatory markers [4].

NF-κB Signaling Pathway and Andrographolide Inhibition Visual Representation

The following diagram illustrates the NF-κB signaling pathway and the specific points of inhibition by andrographolide:

Diagram 1: NF-κB signaling pathway and andrographolide inhibition mechanisms. Andrographolide directly targets p50 subunit while derivatives affect multiple pathway components.

Conclusion and Future Perspectives

Andrographolide represents a promising therapeutic candidate with a unique mechanism of action targeting the NF-κB signaling pathway. Its direct covalent modification of the p50 subunit at Cys62 distinguishes it from conventional anti-inflammatory agents and provides a compelling molecular strategy for therapeutic intervention. The broad-spectrum efficacy of andrographolide across diverse disease models—including cancer, inflammatory conditions, vascular pathologies, and viral infections—highlights its therapeutic potential and underscores the central role of NF-κB signaling in these processes.

Future research directions should focus on:

- Optimizing derivative structures to enhance potency and selectivity while reducing potential off-target effects

- Improving pharmaceutical properties such as bioavailability and metabolic stability through targeted chemical modifications

- Exploring combination therapies with conventional agents to potentially synergize therapeutic effects while minimizing toxicity

- Advancing clinical translation through well-designed human trials that build upon the robust preclinical evidence summarized in this review

References

- 1. : Regulating the Master Regulator Andrographolide - NF - PMC κB [pmc.ncbi.nlm.nih.gov]

- 2. pathways with Targeting in cancer... signaling andrographolide [spandidos-publications.com]

- 3. - Andrographolide activation and attenuates neointimal... inhibits NF κB [nature.com]

- 4. Attenuation of Innate Immunity by Andrographolide Derivatives... [nature.com]

- 5. inhibits multiple myeloma cells by inhibiting the... Andrographolide [spandidos-publications.com]

- 6. Suppresses the Growth and Metastasis of... Andrographolide [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms of JAK-STAT Inhibition

Andrographolide inhibits JAK-STAT signaling through several key mechanisms, primarily by reducing kinase phosphorylation and modulating cytokine expression.

- Inhibition of Phosphorylation: Andrographolide directly inhibits the phosphorylation of JAK1 and STAT3, preventing pathway activation [1] [2]. In asthma models, it blocked OVA-induced phosphorylation of JAK1 and STAT3 [1]. In cancer cells, it inhibited constitutive and IL-6-induced phosphorylation of JAK1, JAK2, and STAT3 (at both Tyr705 and Ser727 residues) [2].

- Downregulation of Cytokines: The compound reduces levels of pro-inflammatory cytokines like IL-6, which is a key upstream activator of the JAK-STAT pathway [1] [2].

- Synergistic Effects: Andrographolide can work synergistically with chemotherapeutic drugs. For example, it enhanced the anti-tumor effect of gemcitabine in pancreatic cancer models [2].

The following diagram illustrates how andrographolide targets multiple points within the JAK-STAT pathway.

This diagram shows how Andrographolide inhibits JAK phosphorylation and subsequent STAT3 activation, preventing the expression of genes involved in proliferation and inflammation.

Quantitative Data on Pathway Inhibition

The table below summarizes key experimental findings that demonstrate the inhibitory effects of andrographolide on the JAK-STAT pathway and related physiological outcomes.

| Experimental Model | Key Findings on JAK-STAT Inhibition | Observed Physiological Effects |

|---|---|---|

| OVA-Induced Asthmatic Mice [1] | ↓ p-JAK1; ↓ p-STAT3; ↓ IL-6, IL-17A, IL-17F, RORγt | Attenuated airway remodeling, reduced neutrophil infiltration in lung tissue |

| Prostate Cancer Cells (DU145, C4-2B) [2] | ↓ IL-6-induced p-STAT3 and p-ERK | Induced apoptosis in castration-resistant cells; reduced tumor growth in xenograft models | | Colorectal Cancer Cells (HCT116) [2] | ↓ Constitutive p-STAT3 (Tyr705 & Ser727); ↓ IL-6-induced STAT3 phosphorylation; ↓ JAK1/JAK2 tyrosine phosphorylation | Induced apoptosis and inhibited cell proliferation | | Pancreatic Cancer Cells (Panc-1, AsPC-1) [2] | ↓ IL-6-induced p-JAK2 and p-STAT3 | Synergistic tumor regression with gemcitabine in xenograft models |

Key Experimental Protocols

To investigate andrographolide's effects on the JAK-STAT pathway, researchers typically use a combination of in vitro and in vivo methods. Here are detailed protocols for key experiments cited in the search results.

In Vitro Cell Culture Analysis

- Cell Lines: Common models include human cancer cell lines like HCT116 (colorectal), DU145 (prostate), and Panc-1 (pancreatic) [2] [3].

- Treatment: Cells are treated with varying concentrations of andrographolide (e.g., 10-100 µM) for different durations (e.g., 6-48 hours). A common practice is to pre-treat cells with andrographolide for 1-2 hours before stimulating the JAK-STAT pathway with cytokines like IL-6 (e.g., 50 ng/mL) [2].

- Key Assays:

- Western Blotting: Used to detect protein levels and phosphorylation status of JAK1, JAK2, and STAT3. Antibodies specific for phosphorylated tyrosine residues (e.g., p-STAT3 Tyr705) are crucial. β-actin is typically used as a loading control [1] [2] [3].

- ELISA: Performed on cell culture supernatant to quantify secretion of cytokines such as IL-6, IL-17A, and IL-17F [1].

- Cell Viability/Apoptosis Assays: MTS or MTT assays measure cell viability. Apoptosis is often assessed by flow cytometry using Annexin V/propidium iodide staining [2].

In Vivo Animal Models

- Asthma Mouse Model [1] [4]:

- Sensitization & Challenge: BALB/c mice are sensitized by intraperitoneal injection of OVA (e.g., 20 µg) with aluminum hydroxide adjuvant on day 1 and 14. They are then challenged with atomized OVA (1%) for 30 minutes daily for 7 consecutive days.

- Drug Administration: Andrographolide (e.g., 0.1 mg/mL) or its vehicle (DMSO) is administered intraperitoneally 1 hour before each OVA challenge.

- Sample Collection: At 24 hours after the last challenge, bronchoalveolar lavage fluid (BALF), serum, and lung tissues are collected.

- Analysis: Inflammatory cytokines (IL-6, IL-17) in BALF and serum are measured by ELISA. Lung tissues are analyzed by H&E and Masson's staining for inflammatory infiltration and remodeling. p-JAK1 and p-STAT3 levels in lung tissue are detected by western blot.

- Cancer Xenograft Model [2] [3]:

- Tumor Implantation: Human cancer cells (e.g., AsPC-1 pancreatic cancer cells) are subcutaneously injected into immunodeficient mice.

- Drug Treatment: Once tumors are palpable, mice are randomly grouped and treated with vehicle, andrographolide (e.g., via intraperitoneal injection), a standard drug (e.g., gemcitabine), or a combination.

- Evaluation: Tumor volume and body weight are measured regularly over the treatment period. At the endpoint, tumors are excised and analyzed for protein expression (e.g., p-STAT3) by western blot or immunohistochemistry.

Research Implications and Future Directions

The ability of andrographolide to inhibit the JAK-STAT pathway underscores its potential as a therapeutic agent, particularly for conditions driven by chronic inflammation and cancer [5] [2]. Its multi-target nature aligns with a modern trend in drug discovery that seeks to address complex diseases by modulating biological networks rather than single targets.

A key challenge for natural products like andrographolide lies in their pharmacokinetic profiles. Future research should focus on:

- Developing novel formulations or semi-synthetic derivatives of andrographolide to improve its bioavailability and potency [6] [2].

- Exploring its synergistic potential in combination with other targeted therapies to enhance efficacy and potentially overcome drug resistance [2].

References

- 1. of Th17-Regulated Cytokines and... Andrographolide Inhibition [pmc.ncbi.nlm.nih.gov]

- 2. The anticancer effects of Andrographolide | Encyclopedia MDPI [encyclopedia.pub]

- 3. induces degradation of mutant p53 via activation of... Andrographolide [spandidos-publications.com]

- 4. Integration of network pharmacology and experimental validation to... [link.springer.com]

- 5. Targeting signaling pathways with andrographolide in cancer therapy... [spandidos-publications.com]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Molecular Mechanism of Nrf2 Activation

The core mechanism involves andrographolide directly interacting with the KEAP1 protein, which normally represses Nrf2. This interaction inhibits the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate gene expression [1].

The diagram below illustrates this pathway and the key experimental models used to validate it:

Andrographolide activates the Nrf2 pathway by targeting KEAP1, demonstrated in multiple disease models.

Experimental Evidence Summary

The following table summarizes key experimental findings that demonstrate the biological effects of Nrf2 pathway activation by andrographolide across different research models.

| Experimental Model | Induced Readouts / Effects | Key Findings |

|---|

| LPS/D-GalN-induced Acute Liver Injury (Mouse) [3] | • Nrf2 & HO-1 protein ↑ • Serum ALT & AST levels ↓ • Oxidative stress (MDA, ROS) ↓ • Inflammation (TNF-α, IL-1β) ↓ | Andrographolide treatment activated the Nrf2 pathway, leading to reduced oxidative stress and inflammation, which protected against liver injury. | | Corticosteroid Resistance (COPD Patient PBMCs) [4] | • Nrf2 & HDAC2 protein levels ↑ • IL-8 production ↓ • Restoration of dexamethasone sensitivity | Andrographolide restored cellular levels of Nrf2 and HDAC2, which was correlated with regained sensitivity to the anti-inflammatory effects of corticosteroids. | | OxyHb-induced Neuronal Injury (PC12 cells & SAH Rat Model) [2] | • Nrf2/HO-1 pathway activation • Cell viability ↑ & apoptosis ↓ • Blood-brain barrier protection • Oxidative stress ↓ | The protective effects of andrographolide against neuronal apoptosis and BBB disruption were reversed by the HO-1 inhibitor ZnPPIX, confirming the critical role of this pathway. | | Primary Astrocytes (Rat) [5] | • Nrf2 & HO-1 expression ↑ • Activation of p38 MAPK and ERK | Andrographolide increased Nrf2 protein levels both by enhancing its stability and by upregulating Nrf2 mRNA at later time points. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

| Assay Type | Detailed Protocol Summary |

|---|

| In Vivo Liver Injury Model [3] | 1. Model Induction: Induce acute liver injury in mice via intraperitoneal injection of LPS (60 mg/kg) and D-GalN (800 mg/kg). 2. Drug Treatment: Administer andrographolide (various doses) 1 hour after LPS/D-GalN injection. 3. Sample Collection: Collect serum and liver tissue for analysis. 4. Analysis: Measure serum ALT/AST (commercial kits), liver tissue MDA & ROS levels, and cytokine levels (ELISA). Analyze Nrf2, HO-1, and NF-κB pathway proteins by western blot. | | Cell-Based Nrf2 Activation & Pathway Analysis [5] [1] | 1. Cell Culture: Use relevant cell lines (e.g., HEK293T, U937, primary rat astrocytes). 2. Compound Treatment: Treat cells with andrographolide (common range: 1-100 μM) for specified durations (4-24 hours). Use DMSO as vehicle control. 3. Mechanism Investigation:

- Gene/Protein Expression: Analyze Nrf2 and HO-1 mRNA (RT-PCR) and protein (western blot) levels.

- Protein Localization: Examine Nrf2 nuclear translocation via subcellular fractionation and western blot or immunofluorescence.

- Protein-Protein Interaction: Use immunoprecipitation to study KEAP1-Nrf2 or KEAP1-CUL3 interactions.

- Pathway Modulation: Pre-treat cells with specific inhibitors (e.g., p38 MAPK or ERK inhibitors) before andrographolide to delineate signaling pathways.

- Functional Assays: Measure transcriptional activity using an ARE-luciferase reporter gene assay. | | Ex Vivo Corticosteroid Sensitivity (PBMCs) [4] | 1. Cell Isolation: Isolate PBMCs from human donors (e.g., COPD patients and healthy subjects).

- Pre-treatment & Challenge: Pre-treat PBMCs with andrographolide (e.g., 1 μM) or vehicle for 4 hours, then stimulate with LPS in the presence or absence of dexamethasone.

- Output Measurement: Measure cytokine production (e.g., IL-8) in culture supernatant by ELISA. Assess protein levels of Nrf2 and HDAC2 by western blot. |

Key Research Implications

The consistent activation of the Nrf2/HO-1 pathway by andrographolide across diverse disease models highlights its potential as a therapeutic agent. Its action is pleiotropic, also involving inhibition of NF-κB, which contributes to its strong anti-inflammatory profile [3]. A significant finding is its ability to reverse corticosteroid resistance in COPD models by restoring Nrf2 and HDAC2 levels, suggesting potential for combination therapies [4].

Future research could focus on optimizing andrographolide derivatives for greater potency and selectivity, and exploring its efficacy in other oxidative stress-related conditions.

References

- 1. Regulation of the NRF transcription factor by 2 and... andrographolide [journals.plos.org]

- 2. Attenuates Blood–Brain Barrier Disruption, Neuronal... Andrographolide [link.springer.com]

- 3. ameliorates... Andrographolide [pmc.ncbi.nlm.nih.gov]

- 4. Restoration of HDAC2 and Nrf by 2 overcomes... andrographolide [pmc.ncbi.nlm.nih.gov]

- 5. induces Andrographolide and heme oxygenase 1 in astrocytes... Nrf 2 [jneuroinflammation.biomedcentral.com]

Comprehensive Technical Guide to Andrographolide Diterpene Lactone: Properties, Mechanisms, and Research Methodologies

Introduction to Andrographolide

Andrographolide is a labdane diterpenoid lactone that serves as the primary active constituent of Andrographis paniculata (Burm.f.) Nees, a medicinal plant widely employed in traditional Asian medicine systems for centuries. This biologically active compound possesses a complex molecular structure characterized by three hydroxyl groups and an α,β-unsaturated γ-lactone ring, which contributes significantly to its diverse pharmacological activities. First isolated in 1911 by Gorter, andrographolide has since become the subject of extensive scientific investigation due to its broad therapeutic potential and multi-target mechanism of action [1] [2].

The significance of andrographolide in pharmaceutical research stems from its pleiotropic biological effects, which include potent anti-inflammatory, anticancer, antiviral, immunomodulatory, and antimicrobial activities. As a natural product lead compound, it offers a promising scaffold for drug development, particularly given its ability to modulate multiple cellular signaling pathways simultaneously. This comprehensive technical review examines the fundamental properties, pharmacological mechanisms, experimental methodologies, and current research challenges associated with andrographolide, providing researchers and drug development professionals with essential information for advancing investigation into this promising natural product [1] [2] [3].

Fundamental Chemical and Physical Properties

Structural Characteristics

Andrographolide possesses a bicyclic diterpenoid structure with a decalin system fused to a lactone ring, forming its characteristic labdane skeleton. The molecular structure consists of three hydroxyl groups at positions 3, 14, and 19, along with two double bonds at positions 8(17) and 12(13), and an α,β-unsaturated γ-lactone moiety between C12 and C16. This complex ring system with multiple chiral centers contributes to its specific three-dimensional configuration and biological activity profile. The compound's molecular formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol and a CAS registry number of 5508-58-7 [1] [4] [2].

The IUPAC name for andrographolide is 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone. The compound crystallizes as white square prism or flaky crystals from ethanol or methanol solutions, is odorless, and exhibits an intensely bitter taste that contributes to the traditional name "King of Bitters" for its source plant. The presence of the ester structure in the lactone ring makes it susceptible to hydrolysis, particularly in aqueous solutions, where it can undergo ring-opening and isomerization reactions that affect drug stability [1] [2].

Physicochemical Properties

The physicochemical properties of andrographolide present both opportunities and challenges for pharmaceutical development. The compound exhibits poor water solubility, which significantly limits its bioavailability and therapeutic application. It dissolves in boiling ethanol, is slightly soluble in methanol or ethanol at room temperature, very slightly soluble in chloroform, and almost insoluble in water. This hydrophobicity stems from its predominantly non-polar terpenoid structure with limited capacity for hydrogen bonding with water molecules [1] [2].

Table 1: Fundamental Physicochemical Properties of Andrographolide

| Property | Specification | Experimental Conditions |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₅ | - |

| Molecular Weight | 350.45 g/mol | - |

| CAS Registry Number | 5508-58-7 | - |

| Appearance | White square prism or flaky crystals | Crystallized from ethanol or methanol |

| Melting Point | 230-231°C | - |

| Density | 1.2317 g/cm³ | - |

| Solubility in Water | Almost insoluble | 25°C |

| Solubility in Methanol | Slightly soluble | 25°C |

| Solubility in Ethanol | Slightly soluble (dissolves in boiling) | 25°C (and boiling) |

| Solubility in Chloroform | Very slightly soluble | 25°C |

| Optimal Stability pH | 3-5 | Aqueous solution |

| Stability in Alkaline Conditions | Unstable | Increases with alkaline strength |

The stability profile of andrographolide is highly dependent on environmental conditions. It remains relatively stable at lower temperatures and demonstrates optimal stability in pH range of 3-5. The compound is unstable in alkaline conditions, with instability increasing proportionally with alkaline strength. Andrographolide shows better stability in chloroform solutions compared to aqueous systems. The presence of the ester structure in the lactone ring renders it susceptible to hydrolytic degradation, particularly in aqueous solutions where it can undergo ring-opening and isomerization, necessitating careful consideration of formulation parameters to maintain integrity [1] [2].

Pharmacological Activities and Molecular Mechanisms

Multi-Target Signaling Pathway Modulation

Andrographolide exhibits a broad pharmacological profile with demonstrated effects against inflammation, cancer, viral infections, and metabolic disorders. Its pleiotropic activity stems from the ability to interact with multiple protein targets and modulate diverse signaling cascades simultaneously. Research has revealed that andrographolide can bind to a spectrum of protein targets including NF-κB, actin, GSK-3β, and various inflammatory mediators through covalent modification and other interaction mechanisms [4] [5] [6].

The compound functions as a non-ATP-competitive, substrate-competitive GSK-3β inhibitor with demonstrated IC₅₀ values of 5.58±0.40μM at substrate concentration of 25μM, increasing to 37.7μM when substrate concentration rises to 90μM. This concentration-dependent inhibition pattern highlights its unique mechanism compared to ATP-competitive inhibitors. Additionally, andrographolide has been shown to suppress NLRP3 inflammasome activation in experimental models of non-alcoholic steatohepatitis, lung injury, and colitis-associated cancer by disrupting the NLRP3-caspase-1 assembly, thereby inhibiting caspase-1 activation and subsequent IL-1β secretion [4] [3].

Andrographolide modulates multiple signaling pathways to produce diverse biological effects.

Anticancer Mechanisms

The anticancer potential of andrographolide represents one of its most extensively studied pharmacological activities. The compound demonstrates broad-spectrum antitumor effects against various cancer types, including breast, colorectal, lung, chondrosarcoma, and leukemic cells. Its anticancer mechanisms operate through multiple interconnected pathways that collectively suppress tumor growth, progression, and metastasis [7] [6] [8].

Andrographolide exerts anti-proliferative effects primarily through cell cycle arrest at different checkpoints depending on cancer cell type. It induces mitochondrial apoptosis via upregulation of pro-apoptotic proteins (Bax, Noxa) and downregulation of anti-apoptotic factors. The compound also inhibits metastatic potential by suppressing epithelial-mesenchymal transition (EMT) through downregulation of vimentin and MMP-9 while upregulating E-cadherin expression. Furthermore, andrographolide has been shown to modulate autophagy in cancer cells, though its effects appear context-dependent, inducing protective autophagy in some cancer types while inhibiting it in others [7] [6] [8].

Table 2: Anticancer Mechanisms of Andrographolide Across Cancer Types

| Cancer Type | Molecular Targets | Cellular Effects | Experimental Models |

|---|---|---|---|

| Breast Cancer | NF-κB, PI3K/Akt, JAK/STAT | Cell cycle arrest, Apoptosis induction, Metastasis suppression | MCF-7 cell line, Xenograft models |

| Colorectal Cancer | Bax, MMP-9, NADPH oxidase/ROS/NF-κB | Apoptosis induction, Angiogenesis inhibition, Chemosensitization | HCT116 cell line, In vivo models |

| Lung Cancer | ATF4/Noxa axis, LC3B-I/II, Akt | Metabolic reprogramming, Apoptosis induction, Enhanced cisplatin sensitivity | A549, H1299, H1975 cell lines |

| Chondrosarcoma | PI3K/Akt/mTOR, Vimentin, E-cadherin | Migration/invasion suppression, Autophagy activation | SW1353, Hs 819.T cell lines |

| Leukemia | PI3K/Akt, p-p38, p-p53 | Apoptosis induction, Cell cycle arrest | Jurkat cells, In vivo studies |

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory properties of andrographolide constitute one of its earliest discovered and most validated pharmacological activities. The compound demonstrates potent inflammatory response suppression across multiple disease models, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and neuroinflammatory conditions. Andrographolide achieves this broad anti-inflammatory activity primarily through transcription factor modulation, particularly NF-κB, which serves as a master regulator of inflammatory gene expression [5] [9].

In respiratory inflammation models, andrographolide significantly reduces inflammatory cell infiltration and proinflammatory cytokine production (IL-6, IL-17A, IL-17F, TNF-α, IL-1β) in bronchoalveolar lavage fluid. The mechanism involves JAK/STAT pathway inhibition and suppression of TH17-regulated cytokines. In neuroinflammatory conditions such as stroke, andrographolide provides neuroprotection by increasing Nrf2-heme oxygenase (HO-1) expression through p38-MAPK regulation, downregulating Bax, iNOS, inhibiting hydroxyl radical formation, and suppressing NF-κB activation. The compound also demonstrates glucocorticoid sensitivity restoration in COPD models by inhibiting PI3K/Akt/p70S6K signaling and restoring nuclear HDAC2 levels [5] [9].

Antimicrobial and Antiviral Effects

Andrographolide exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and parasites. Its antimalarial activity has been particularly investigated, with demonstrated effects against Plasmodium falciparum through multiple mechanisms, including parasite number suppression, inhibition of detoxifying heme, and immunomodulation of host cells [10].

Against viral pathogens, andrographolide shows promising activity against SARS-CoV-2, with research indicating an IC₅₀ of 0.034 µM in human lung epithelial Calu-3 cells. The antiviral mechanism appears to involve targeting non-structural proteins of the virions. The compound also demonstrates antagonistic effects against Hong Kong virus (HKV), Ebola virus (EBOV), respiratory syncytial virus (RSV), and has been shown to inhibit HIV and SARS in vitro. These broad-spectrum antiviral activities position andrographolide as a promising candidate for further development as an antiviral agent, particularly against emerging viral pathogens [1] [6].

Experimental Methodologies and Protocols

Extraction and Analysis Techniques

The extraction of andrographolide from Andrographis paniculata employs various methods, each with distinct advantages and limitations. Traditional techniques include water extraction and alcohol extraction, though these present issues such as being time-consuming, involving cumbersome operations, and potential loss of active ingredients. Recent advances have introduced improved extraction technologies including enzymatic pretreatment, microwave-assisted extraction, and ultrasonic-assisted extraction, which significantly shorten processing time and improve extraction efficiency while better preserving the structural integrity of the compound [1] [2].

For analytical quantification, high-performance liquid chromatography (HPLC) represents the most widely employed method for determining andrographolide content in plant materials and formulations. The typical protocol involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water in gradient elution mode, with detection wavelengths between 220-230 nm. Additional analytical techniques include thin-layer chromatography (TLC) for preliminary screening and liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and metabolite identification. Quality control standards for andrographolide are established in the Pharmacopoeia of the People's Republic of China (2015 edition), which specifies testing parameters and acceptance criteria [1] [2].

Biological Activity Assessment

The evaluation of andrographolide bioactivity employs a range of in vitro and in vivo models specific to its pharmacological applications. For anticancer activity assessment, standard protocols include MTT or CCK-8 assays for determining IC₅₀ values against various cancer cell lines, wound healing and Transwell assays for migration and invasion capabilities, flow cytometry for cell cycle distribution and apoptosis analysis, and Western blotting for protein expression changes in key signaling pathways [6] [8].

Table 3: Standard Experimental Protocols for Evaluating Andrographolide Bioactivity

| Assay Type | Methodology | Key Parameters Measured | Typical Concentrations |

|---|---|---|---|

| Cytotoxicity (MTT) | 24-72h treatment followed by MTT reagent incubation | IC₅₀ values, cell viability percentage | 1-100 µM depending on cell line |

| Migration (Wound Healing) | Scratch creation, imaging at 0, 12, 24h | Wound closure percentage, migration rate | 5-50 µM |

| Invasion (Transwell) | Matrigel-coated chambers, 24h incubation | Number of invaded cells, invasion inhibition % | 5-50 µM |

| Apoptosis (Annexin V/PI) | Flow cytometry after staining | Early/late apoptosis percentages, necrotic cells | 10-100 µM |

| Protein Expression (Western Blot) | SDS-PAGE, transfer, antibody incubation | Expression levels of pathway proteins | 5-50 µM for 24h |

| Gene Expression (qPCR) | RNA extraction, cDNA synthesis, amplification | mRNA levels of target genes | 10-50 µM for 12-24h |

| In vivo efficacy | Xenograft models, drug administration | Tumor volume, weight, biomarker analysis | 10-100 mg/kg/day |

For anti-inflammatory activity evaluation, common methodologies include LPS-induced inflammation models in macrophages with measurement of proinflammatory cytokine production (TNF-α, IL-6, IL-1β) via ELISA, neutrophil chemotaxis assays, and NF-κB reporter gene assays. In vivo models employ various inflammation induction methods including carrageenan-induced paw edema, LPS-induced systemic inflammation, and disease-specific models such as OVA-induced asthma for respiratory inflammation [5] [9].

Network Pharmacology Approaches

Network pharmacology has emerged as a powerful methodology for understanding the multi-target mechanisms of andrographolide. The standard workflow involves identifying potential targets through integration of data from multiple databases including SuperPred, SEA, STITCH, PharmMapper, HERB, HIT-2, and Swiss Target Prediction. These targets are then cross-referenced with disease-associated genes to identify potential therapeutic targets [8].

Following target identification, protein-protein interaction (PPI) networks are constructed using the STRING database and visualized with Cytoscape software. Core targets are identified using algorithms such as Degree, Betweenness, and Closeness centrality. Functional annotation through GO (Gene Ontology) and pathway enrichment via KEGG (Kyoto Encyclopedia of Genes and Genomes) analyses reveal the primary biological processes, molecular functions, and signaling pathways affected by andrographolide. This approach is complemented by molecular docking studies to validate binding interactions between andrographolide and key target proteins, with binding energies ≤ -5 kcal/mol generally indicating favorable binding activity [8].

Network pharmacology workflow for elucidating andrographolide's multi-target mechanisms.

Research Challenges and Future Perspectives

Pharmaceutical Development Challenges

The transition of andrographolide from laboratory research to clinical application faces several significant pharmaceutical development challenges. The most prominent issue is its poor aqueous solubility, which severely limits bioavailability and therapeutic efficacy. This physicochemical property necessitates advanced formulation strategies to achieve effective systemic concentrations. Additionally, the compound demonstrates limited metabolic stability, with susceptibility to hydrolysis, ring-opening, and isomerization in aqueous environments, particularly under alkaline conditions [1] [2] [3].

Further complicating development efforts is the structural complexity of andrographolide, which makes total synthesis economically unfeasible at an industrial scale, necessitating continued reliance on plant extraction. The compound also exhibits a narrow stability window, with optimal stability observed only in acidic conditions (pH 3-5), creating formulation challenges for oral and parenteral delivery systems. Reports of potential adverse effects including allergic reactions, anaphylactic shock in injectable formulations, and reproductive toxicity also warrant careful consideration in drug development programs [1] [2].

Derivative Development and Structural Modification

To address the inherent limitations of native andrographolide, significant research efforts have focused on structural modification to develop derivatives with improved pharmaceutical properties. The primary modification sites target the three hydroxyl groups at positions 3, 14, and 19, and the α,β-unsaturated lactone moiety. These chemical modifications aim to enhance water solubility, improve metabolic stability, and increase potency while reducing potential toxicity [1] [2] [3].

Notable successes in derivative development include potassium dehydroandrographolide succinate and potassium sodium dehydroandrographolide succinate, which have been developed as injectable formulations with improved water solubility and are currently used in clinical practice in some countries. Research has identified several promising derivatives with enhanced anticancer activity, including 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide (showing IC₅₀ <8 µM against HCT116 and MCF-7 cell lines), 12-dithiocarbamate-14-deoxyandrographolide analogue (active against MCF-7 and KKU-055 cells), and 3,19-analogue of 12-thioether andrographolide (demonstrating cytotoxicity against MCF-7 cells) [6] [3].

Future directions in andrographolide research include the development of targeted delivery systems such as nanoparticles, liposomes, and polymer conjugates to improve tissue specificity and reduce off-target effects. Additionally, combination therapy approaches represent a promising strategy, with research demonstrating synergistic effects when andrographolide is combined with conventional chemotherapeutic agents (e.g., enhanced cisplatin-mediated apoptosis in lung cancer cells) and other natural products (e.g., guaifenesin showing potential anticonvulsant activity through synergistic effects on NMDA receptors) [6] [3].

Conclusion

Andrographolide represents a promising natural product lead with demonstrated multi-target activity against various pathological conditions, particularly cancer, inflammatory diseases, and infectious diseases. Its ability to simultaneously modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, JAK/STAT, and HIF-1, provides a strong mechanistic foundation for its observed pleiotropic effects. However, the translational potential of native andrographolide is limited by inherent physicochemical properties, particularly poor aqueous solubility and metabolic instability [1] [2] [6].

References

- 1. - PMC Andrographolide [pmc.ncbi.nlm.nih.gov]

- 2. | SpringerLink Andrographolide [link.springer.com]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. - Wikipedia Andrographolide [en.wikipedia.org]

- 5. Multi-Targeting Andrographolide , a Novel NF-κB Inhibitor, as... [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting signaling with pathways in cancer... andrographolide [spandidos-publications.com]

- 7. Current Evidence on Molecular of Mechanisms in... Andrographolide [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Andrographolide suppresses chondrosarcoma cell... [frontiersin.org]

- 9. Frontiers | Andrographolide , a natural anti-inflammatory agent: An... [frontiersin.org]

- 10. Towards Andrographolide as Antimalarial: A Systematic Review [biomedpharmajournal.org]

andrographolide pharmacokinetics absorption and metabolism

Experimental Models for Pharmacokinetic Studies

Researchers use specific in vitro, in vivo, and in silico models to study andrographolide's absorption and metabolism.

In Vitro Models

- Cell-Based Permeability Studies: Utilized to investigate the role of efflux transporters like P-glycoprotein [1].

- Metabolic Stability in S9 Fractions/Hepatocytes: Incubation of andrographolide with intestinal or liver S9 fractions, hepatocytes, or specific recombinant enzymes to identify metabolites and metabolic pathways [2].

In Vivo Models

- Pharmacokinetic Studies in Rats: Common model where blood/plasma drug concentration is measured over time after intravenous and oral administration to calculate key parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and absolute bioavailability [2].

In Silico Models

Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies aim to overcome the solubility and permeability limitations of andrographolide.

| Strategy | Description | Key Findings |

|---|---|---|

| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Lipid-based formulations that form fine oil-in-water microemulsion in the gut. | Significantly increased dissolution and absorption; one study showed a 26-fold higher AUC for pelletized SMEDDS vs. unformulated extract [2]. |

| Biocompatible Microemulsions (BMAP) | Oil/water/co-surfactant systems to solubilize the drug. | Showed 1.41 to 6.30-fold greater AUC compared to ethanol extraction [2]. |

| Nano-Engineered Systems | Encapsulation in polymeric nanoparticles (e.g., PLGA) or nanophytosomes. | Enhances cellular delivery and provides sustained release; improves biocompatibility and targets specific tissues like the liver [2] [5]. |

| Structural Analogues & Derivatives | Chemical modification of the andrographolide structure. | Aims to improve metabolic stability and potency. 14-acetyl and 3,19-isopropylidenyl derivatives showed increased analgesic effects in animal models [6]. |

Pharmacological Mechanisms and Metabolic Pathways

Andrographolide's activity is linked to its interaction with multiple protein targets and signaling pathways, which are often studied using network pharmacology. The diagram below outlines the workflow for identifying these complex mechanisms.

Network pharmacology workflow for andrographolide research

Key interactions and pathways identified through these methods include:

Key Molecular Targets:

- Transcription Factors: Acts as an irreversible antagonist of NF-κB and AP-1, modulating inflammation and immune responses [5].

- Enzymes: Non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) [7] and binds to Cyclooxygenase-2 (COX-2) [4].

- Mitochondrial Proteins: Targets the Voltage-Dependent Anion Channel (VDAC), affecting mitochondrial function and activating anti-tumor immunity [8].

Key Signaling Pathways:

- cGAS-STING Pathway: Andrographolide-induced mitochondrial stress leads to oxidized mitochondrial DNA release, activating this pathway and triggering anti-tumor immunity [8].

- PI3K-Akt & JAK-STAT Pathways: Network pharmacology studies suggest andrographolide influences these pathways in cancer and asthma [9] [3].

- Nrf2 Activation: Andrographolide binds to adenosine A2α receptor, inactivates GSK-3β, and promotes Nrf2 translocation to the nucleus, activating antioxidant gene expression [10].

References

- 1. Strategies for formulation development of andrographolide - RSC... [pubs.rsc.org]

- 2. : its pharmacology, natural bioavailability and Andrographolide ... current [medcraveonline.com]

- 3. Exploring the mechanism of andrographolide in the treatment of... [nature.com]

- 4. Biomedical and Biotechnology Research Journal (BBRJ) [journals.lww.com]

- 5. | CAS 5508-58-7 | SCBT - Santa Cruz Biotechnology Andrographolide [scbt.com]

- 6. Analgesic, antipyretic, anti-inflammatory and toxic effects of... [pubmed.ncbi.nlm.nih.gov]

- 7. - Wikipedia Andrographolide [en.wikipedia.org]

- 8. potentiates anti-tumor immunity in colorectal cancer... Andrographolide [jgo.amegroups.org]

- 9. Integration of network pharmacology and experimental validation to... [bioresourcesbioprocessing.springeropen.com]

- 10. Frontiers | Andrographolide , a New Hope in the Prevention and... [frontiersin.org]

biosynthesis pathway of andrographolide in plants

Core Biosynthetic Pathways

Andrographolide is a labdane diterpenoid whose biosynthesis originates from universal isoprenoid precursors [1]. The process involves two distinct pathways that are compartmentalized within the plant cell [2].

Compartmentalization of the MEP and MVA pathways in andrographolide biosynthesis.

The Methylerythritol Phosphate (MEP) pathway in the plastids is the major source of precursors [3] [2]. It uses pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [4]. The Mevalonate (MVA) pathway in the cytosol makes a smaller contribution [3] [2]. A "crosstalk" occurs where intermediates can exchange between these compartments [3] [2].

Downstream, IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally geranylgeranyl pyrophosphate (GGPP), the direct C20 precursor to diterpenes [1]. GGPP is then cyclized by class II diterpene cyclases, followed by oxidation and other modifications by cytochrome P450s and other enzymes to form the final andrographolide structure [5].

Key Genes and Enzymes

The following table summarizes key genes and enzymes involved in the andrographolide biosynthetic pathway.

| Gene/Enzyme | Pathway | Function | Effect on Andrographolide Biosynthesis |

|---|---|---|---|

| ApDXS [6] | MEP | First committed step | Upregulated by ammonium (AN); increases flux |

| ApDXR [6] | MEP | Second step | Upregulated by ammonium (AN); increases flux |

| ApCMK, ApMDS, ApHDR [6] | MEP | Later steps to IPP/DMAPP | Upregulated by ammonium (AN); increases flux |

| ApGGPS [6] | Downstream | Produces GGPP from FPP | Upregulated by ammonium (AN); increases flux |

| ApCPS [6] [4] | Downstream | Diterpene Cyclase; catalyzes cyclization of GGPP | Key regulatory node; expression increased by fungal elicitors [4] and ammonium [6] |

| ApUGT73AU1 [6] | Downstream | Glycosyltransferase; likely final modification step | Upregulated by ammonium (AN) and Glycine (GN) |

Experimental Insights and Regulation

Research shows that andrographolide biosynthesis is significantly influenced by nitrogen sources and biological elicitors, which primarily work by redirecting carbon flux.

Nitrogen Source Regulation

The form of nitrogen available to the plant acts as a major regulatory signal [7] [6]:

- Ammonium (NH₄⁺) and organic nitrogen (e.g., Glycine) promote andrographolide accumulation.

- Mechanism: These nitrogen sources reduce the activity of key glycolytic enzymes (PFK, GAPDH) and TCA cycle enzymes (PDH, PEPC), diverting carbon away from energy metabolism and general growth [6]. This leads to increased accumulation of carbohydrates (sucrose, fructose) and the key precursor FPP, thereby enhancing andrographolide synthesis [7] [6].

- Genetic Level: Ammonium upregulates genes in the MEP pathway and key downstream genes like ApCPS and ApUGT73AU1 [6].

Elicitation with Endophytic Fungi

The endophytic fungus Colletotrichum sp. AP12 can significantly stimulate andrographolide production [4]:

- Treatment: Applying inactivated mycelium solution increased the total lactone content and yield [4].

- Mechanism: The fungus acts as a biological elicitor, boosting the plant's antioxidant defense enzymes and, crucially, upregulating the expression of key biosynthetic genes like ApCPS [4].

Research Methodologies

Several key methodologies are used to study andrographolide biosynthesis:

Isotopic Tracer Studies for Pathway Elucidation

This classic method determines the biosynthetic origin of carbon atoms [3] [2].

- Protocol: Feed plants ¹³C-labeled precursors like [1-¹³C]acetate or [1,6-¹³C₂]glucose.

- Analysis: Analyze the labeled andrographolide using ¹³C NMR spectroscopy.

- Outcome: The specific labeling pattern reveals the contribution of the MVA vs. MEP pathways [3] [2].

Molecular Analysis of Gene Expression

This is used to understand genetic regulation under different conditions.

- Protocol: Treat plants with an elicitor (e.g., a specific nitrogen source or fungal extract). Extract total RNA from plant tissue at different time points.

- Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of key genes (e.g., ApDXS, ApCPS).

- Outcome: Identify which genes in the pathway are upregulated or downregulated by the treatment [6] [4].

Current Research Status and Gaps

While the core pathways and several key genes have been identified, a complete understanding is still evolving [5]. The order of specific oxidation and other modifications in the later stages of the pathway is not fully known [1]. Ongoing research combines genomics, transcriptomics, and metabolic engineering to fully elucidate the pathway and create efficient microbial or plant-based production systems [5].

References

- 1. - Wikipedia Andrographolide [en.wikipedia.org]

- 2. Biosynthesis of andrographolide in Andrographis paniculata - ScienceDirect [sciencedirect.com]

- 3. Biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Endophytic fungus Colletotrichum sp. AP12 promotes growth... [frontiersin.org]

- 5. A critical review of Andrographis paniculata [maxapress.com]

- 6. Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to... [pmc.ncbi.nlm.nih.gov]

- 7. Organic nitrogen sources promote andrographolide biosynthesis by reducing nitrogen metabolism and increasing carbon accumulation in Andrographis paniculata - ScienceDirect [sciencedirect.com]

Comprehensive Technical Guide: Andrographolide Safety and Toxicity Profile

Introduction and Executive Summary